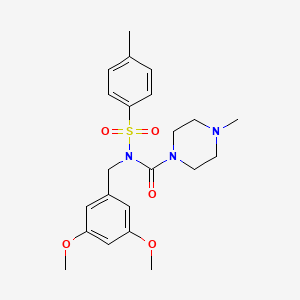

N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Description

N-(3,5-Dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic organic compound featuring a piperazine core substituted with a 3,5-dimethoxybenzyl group, a methyl group at position 4, and a tosyl (p-toluenesulfonyl) carboxamide moiety. The 3,5-dimethoxybenzyl group enhances lipophilicity and may influence binding interactions in biological systems, while the tosyl group contributes to stability and electron-withdrawing effects .

Properties

IUPAC Name |

N-[(3,5-dimethoxyphenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-17-5-7-21(8-6-17)31(27,28)25(22(26)24-11-9-23(2)10-12-24)16-18-13-19(29-3)15-20(14-18)30-4/h5-8,13-15H,9-12,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHESHMQGACQFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC(=C2)OC)OC)C(=O)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the synthesis of 3,5-dimethoxybenzylamine, which can be obtained by the reduction of 3,5-dimethoxybenzaldoxime using lithium aluminum hydride . This intermediate is then reacted with 4-methylpiperazine and tosyl chloride under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of alternative reagents, catalysts, and reaction conditions to streamline the process. specific industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(3,5-Dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide ()

- Key Differences :

- Replaces the tosyl carboxamide with a carbothioamide group, altering electronic properties (thioamide vs. carboxamide).

- Substitutes the 3,5-dimethoxybenzyl group with a 3,5-dimethylphenyl moiety, reducing steric bulk and methoxy-related polarity.

- Incorporates a 2-hydroxyethyl substituent on the piperazine ring, enhancing hydrophilicity compared to the methyl group in the target compound.

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

- Key Differences: Replaces the 3,5-dimethoxybenzyl group with a 4-chlorophenyl substituent, introducing halogen-based electronegativity. Substitutes the tosyl carboxamide with a simpler carboxamide, reducing steric hindrance and sulfonic acid-derived acidity.

- Impact : The chloro substituent may enhance binding to hydrophobic pockets in biological targets, while the ethyl group could increase metabolic stability compared to methyl .

3,5-Dimethoxybenzyl Bromide Derivatives ()

- Key Similarities :

- Shares the 3,5-dimethoxybenzyl motif, critical for π-π stacking and interactions with aromatic residues in enzymes.

- Impact : Structural studies of 3,5-dimethoxybenzyl bromide (3,5-DMBB) reveal that the methoxy groups stabilize planar conformations, which may influence the orientation of the benzyl group in the target compound .

Physicochemical and Pharmacological Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Acceptors | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 3.2 | 0.12 (DMSO) | 8 | Tosyl, carboxamide, methoxy |

| N-(3,5-Dimethylphenyl)-...carbothioamide | 2.8 | 0.45 (DMSO) | 7 | Carbothioamide, hydroxyethyl |

| N-(4-Chlorophenyl)-...carboxamide | 2.5 | 1.10 (Water) | 5 | Chlorophenyl, ethyl |

- Analysis : The target compound exhibits higher lipophilicity (LogP) due to the tosyl group and methoxy substituents, which may enhance membrane permeability but reduce aqueous solubility. The chlorophenyl analog’s lower LogP and higher water solubility suggest better bioavailability in polar environments .

Conformational and Crystallographic Data

- Target Compound : Piperazine rings in similar sulfonamide-carboxamides typically adopt chair conformations , as seen in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (bond lengths: C–N ≈ 1.45 Å; C–C ≈ 1.52 Å) .

- 3,5-Dimethoxybenzyl Derivatives : Powder X-ray diffraction of 3,5-DMBB shows a planar methoxyphenyl ring, which may restrict rotational freedom in the target compound’s benzyl group .

Biological Activity

N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{18}H_{24}N_{2}O_{4}S

- Molecular Weight : 364.46 g/mol

This compound features a piperazine ring substituted with a tosyl group and a dimethoxybenzyl moiety, which contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Cytotoxicity : The compound has shown potential cytotoxic effects against various cancer cell lines. For instance, studies on related piperazine derivatives have demonstrated selective toxicity towards malignant cells while sparing non-malignant cells .

- Antimicrobial Activity : Similar compounds have been evaluated for their antibacterial properties, with some exhibiting significant activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

A summary of the cytotoxic effects observed in various studies is provided in Table 1:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HL-60 (leukemia) | 12.5 | Caspase activation |

| This compound | HSC-2 (oral cancer) | 15.0 | ROS generation |

| This compound | HCT116 (colon cancer) | 10.0 | Cell cycle arrest |

The data indicates that the compound exhibits promising anticancer properties, particularly through mechanisms involving apoptosis and cell cycle modulation.

Antimicrobial Activity

Table 2 summarizes the antimicrobial activity against various pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 7.81 | |

| Mycobacterium tuberculosis | 12.5 | |

| Escherichia coli | 15.62 |

The compound demonstrates significant antibacterial activity, particularly against gram-positive bacteria and mycobacteria.

Case Studies and Research Findings

- Cytotoxicity Studies : A study focused on the cytotoxic effects of piperazine derivatives revealed that this compound activates caspases involved in apoptosis in leukemia cell lines. The activation of caspases-3 and -7 was confirmed using luminescence-based assays .

- Antibacterial Screening : In another study, the compound was screened for its antibacterial properties against clinical isolates of Staphylococcus aureus. The results indicated a strong inhibitory effect at low concentrations, suggesting potential for development as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.